Cas no 895027-96-0 (N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide)

N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a nitro-substituted furan carboxamide via a pyridinylmethyl spacer. This structure suggests potential utility in pharmaceutical or agrochemical applications due to its electron-rich aromatic systems and nitro functionality, which may confer bioactivity. The compound’s design allows for selective interactions with biological targets, possibly enhancing binding affinity or specificity. Its synthetic versatility enables further derivatization for structure-activity studies. Stability under standard conditions and solubility in common organic solvents facilitate handling in research settings. Further investigation is warranted to explore its pharmacological or chemical properties.
N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide structure
895027-96-0 structure
Product Name:N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide
CAS No:895027-96-0
MF:C20H16N4O4S
MW:408.430442810059
CID:6566107
Update Time:2025-06-10

N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide
    • 2-Furancarboxamide, N-(6-ethyl-2-benzothiazolyl)-5-nitro-N-(3-pyridinylmethyl)-
    • Inchi: 1S/C20H16N4O4S/c1-2-13-5-6-15-17(10-13)29-20(22-15)23(12-14-4-3-9-21-11-14)19(25)16-7-8-18(28-16)24(26)27/h3-11H,2,12H2,1H3
    • InChI Key: JKFJQHGTWJIYSU-UHFFFAOYSA-N
    • SMILES: O1C([N+]([O-])=O)=CC=C1C(N(C1=NC2=CC=C(CC)C=C2S1)CC1=CC=CN=C1)=O

Experimental Properties

  • Density: 1.432±0.06 g/cm3(Predicted)
  • Boiling Point: 610.0±65.0 °C(Predicted)
  • pka: 4.37±0.12(Predicted)

N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide Pricemore >>

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N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide Related Literature

Additional information on N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide

N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide (CAS No. 895027-96-0): A Comprehensive Overview

N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide (CAS No. 895027-96-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number, is a derivative of benzothiazole and furan, two heterocyclic systems known for their diverse biological activities. The presence of the nitro group and the pyridine moiety further enhances its pharmacological profile, making it a promising candidate for various therapeutic interventions.

The structure of N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide is characterized by a central furan ring, which is substituted with a nitro group at the 5-position. The furan ring is also attached to a benzothiazole moiety via an amide linkage, and the pyridine ring is connected through a methyl group. This intricate arrangement of functional groups imparts unique chemical and biological properties to the compound.

Recent studies have highlighted the potential of N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide in various therapeutic areas. One of the most notable applications is in the treatment of cancer. Research has shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression, making it a promising lead for the development of novel anticancer agents.

In addition to its antiproliferative properties, N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and other inflammatory disorders.

The pharmacokinetic properties of N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide have also been studied in detail. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for its potential use as an oral therapeutic agent.

Furthermore, the safety profile of N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylfuran-2-carboxamide has been evaluated in animal models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. These findings support its further development as a safe and effective therapeutic agent.

In conclusion, N-(6-methylbenzothiazolyl)-5-nitro-N-pyridinylethylfuranone (CAS No. 895027-96-0) represents a promising compound with diverse biological activities. Its antiproliferative and anti-inflammatory properties make it a valuable candidate for further research and development in the fields of oncology and inflammation. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

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